molecular formula C14H20BNO2 B2799939 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline CAS No. 1839033-28-1

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline

Cat. No.: B2799939
CAS No.: 1839033-28-1
M. Wt: 245.13
InChI Key: JXBMNXGLSSARJS-CMDGGOBGSA-N
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Description

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline is an organic compound that features a boron-containing dioxaborolane ring attached to an ethenyl group, which is further connected to an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline typically involves the coupling of an appropriate boronic acid derivative with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic acid and the halogenated aniline. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced ethyl derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile reagent in chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.

    2-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine: A structurally similar compound with a pyridine ring instead of an aniline moiety.

Uniqueness

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline is unique due to the presence of both the boron-containing dioxaborolane ring and the aniline moiety. This combination provides distinct reactivity and functionalization opportunities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,16H2,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBMNXGLSSARJS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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